Benz(a)anthracene, 7,12-dimethyl-4-fluoro-

Description

Contextualization of Benz(a)anthracene (B33201), 7,12-dimethyl-4-fluoro- within the Polycyclic Aromatic Hydrocarbon (PAH) Family

Benz(a)anthracene, 7,12-dimethyl-4-fluoro- is a synthetic derivative of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a well-studied member of the polycyclic aromatic hydrocarbon (PAH) family. wikipedia.orgmedicopublication.com PAHs are a large class of organic compounds composed of multiple fused aromatic rings. documentsdelivered.com These compounds are primarily formed from the incomplete combustion of organic materials such as coal, oil, gasoline, and wood. documentsdelivered.com Consequently, they are widespread environmental contaminants found in the air, water, and soil. medicopublication.com

Structurally, PAHs are characterized by their fused ring systems, which result in a planar, non-polar nature. documentsdelivered.com Their physical and chemical properties, such as high melting and boiling points and low water solubility, vary with molecular weight. ontosight.ai The parent compound, DMBA, is a potent laboratory carcinogen widely used in cancer research to initiate tumors in experimental models. wikipedia.orgmedicopublication.comusp.br Benz(a)anthracene, 7,12-dimethyl-4-fluoro- belongs to this group as a specifically modified hydrocarbon, where a fluorine atom has been substituted at the 4-position of the DMBA molecular structure.

Table 1: Properties of Parent and Fluorinated Compounds

| Compound Name | Molecular Formula | Molar Mass | Key Characteristics |

|---|---|---|---|

| Benz[a]anthracene | C₁₈H₁₂ | 228.29 g/mol | A polycyclic aromatic hydrocarbon with four fused benzene (B151609) rings. |

| 7,12-Dimethylbenz[a]anthracene (DMBA) | C₂₀H₁₆ | 256.34 g/mol | A potent organ-specific laboratory carcinogen and immunosuppressor. wikipedia.orgepa.gov |

| Benz(a)anthracene, 7,12-dimethyl-4-fluoro- | C₂₀H₁₅F | 274.34 g/mol | A fluorinated derivative of DMBA studied for its biological activity. nih.gov |

Significance of Fluorinated Benz(a)anthracene Derivatives in Chemical Biology and Mechanistic Studies

The introduction of fluorine atoms into the structure of PAHs is a critical tool in chemical biology and mechanistic studies. Fluorination can significantly alter a molecule's electronic properties, metabolic stability, and interaction with biological macromolecules without causing large steric changes. mdpi.comnih.gov In the context of PAH research, fluorinated derivatives serve as valuable probes to investigate the mechanisms of carcinogenesis. By selectively blocking or altering sites of metabolic activation, researchers can deduce the specific pathways that lead to the formation of carcinogenic metabolites. acs.org

The parent compound, DMBA, requires metabolic activation to exert its carcinogenic effects, leading to the formation of reactive intermediates that can bind to DNA and cause mutations. medicopublication.com The study of fluorinated DMBA derivatives helps to elucidate the importance of different regions of the molecule in this activation process. For instance, the synthesis and biological testing of various fluoro-isomers of DMBA allow for a systematic exploration of structure-activity relationships. acs.orgacs.org

Research on Benz(a)anthracene, 7,12-dimethyl-4-fluoro- has contributed to this understanding. A study on the skin tumor-initiating activity in SENCAR mice determined that 4-fluoro-7,12-dimethylbenz[a]anthracene exhibited weak activity. nih.gov At a high dose, it produced only 0.6 papillomas per mouse, and at lower doses, it showed no activity. nih.gov This finding, when compared to the high carcinogenicity of the parent DMBA, suggests that the region around the 4-position is sensitive to substitution and may be involved in the metabolic pathways leading to detoxification or away from the formation of the ultimate carcinogenic species. The weak activity of the 4-fluoro derivative contrasts with other fluorinated derivatives, providing specific insights into the structural requirements for DMBA's carcinogenicity. nih.gov

Table 2: Research Findings on Selected Fluorinated DMBA Derivatives

| Compound | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Benz(a)anthracene, 7,12-dimethyl-4-fluoro- | Tumor-initiating activity in mouse skin | Exhibited weak activity compared to the parent compound, DMBA. | nih.gov |

| Benz(a)anthracene, 7,12-dimethyl-5-fluoro- | Synthesis and chemical reactions | Synthesized as part of studies to create derivatives for metabolic investigation. | acs.org |

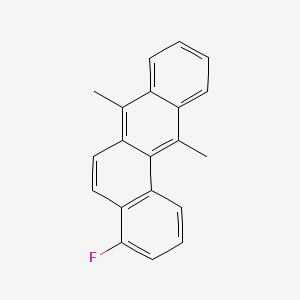

Structure

2D Structure

Properties

CAS No. |

737-22-4 |

|---|---|

Molecular Formula |

C20H15F |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

4-fluoro-7,12-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C20H15F/c1-12-14-6-3-4-7-15(14)13(2)20-16(12)10-11-17-18(20)8-5-9-19(17)21/h3-11H,1-2H3 |

InChI Key |

CVPDOJLPICSIGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC=C3F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benz a Anthracene, 7,12 Dimethyl 4 Fluoro and Analogues

Strategies for Benz(a)anthracene (B33201) Core Functionalization and Fluorination

The introduction of a fluorine atom at the 4-position of the 7,12-dimethylbenz(a)anthracene (DMBA) skeleton is a key synthetic challenge. While a direct synthesis for the 4-fluoro isomer is not extensively documented in publicly available literature, methodologies for the synthesis of other fluorinated DMBA derivatives provide insight into potential synthetic routes.

One common strategy involves the construction of the benz(a)anthracene ring system from a pre-fluorinated precursor. For instance, the synthesis of 5-fluoro-7,12-dimethylbenz[a]anthracene-3,4-dione has been achieved starting from 3-acetyl-1-fluoro-7-methoxynaphthalene. This approach underscores the importance of synthesizing appropriately substituted naphthalene (B1677914) derivatives as key intermediates. The synthesis of other isomers, such as 9-fluoro-7,12-dimethylbenz(a)anthracene and 10-fluoro-7,12-dimethylbenz(a)anthracene, has been accomplished through multi-step sequences involving the cyclization of fluorinated phenyl derivatives. epa.gov

General methods for the fluorination of aromatic compounds can also be considered. These include electrophilic fluorination using reagents like N-fluorobenzenesulfonimide, or nucleophilic aromatic substitution on activated precursors. The Balz-Schiemann reaction, involving the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an amino-benz(a)anthracene precursor, represents a classical approach to introduce fluorine.

Regioselective Methylation Approaches at the 7,12-Positions

The regioselective introduction of methyl groups at the 7 and 12 positions of the benz(a)anthracene core is crucial for synthesizing the target compound. A prevalent method involves the reaction of a 7,12-benz(a)anthraquinone derivative with a methylating agent, such as methyllithium (B1224462) or a methyl Grignard reagent.

For example, the synthesis of 9-fluoro-7,12-dimethylbenz(a)anthracene involves the treatment of 9-fluoro-7,12-benz(a)anthraquinone with methyllithium. epa.gov This reaction proceeds via nucleophilic addition of the methyl group to the carbonyl carbons, followed by a reduction step to yield the final methylated product. This two-step process, involving oxidation to the quinone followed by methylation and reduction, is a reliable strategy for introducing the 7,12-dimethyl substitution pattern.

An alternative approach involves the cyclization of a precursor that already contains the necessary methyl groups. For instance, the reaction of 4-fluoro-2-(1-naphthylethyl)acetophenone with a cyclizing agent like polyphosphoric acid (PPA) can yield a dimethylated benz(a)anthracene derivative. epa.gov

Synthesis of Reduced and Oxidized Analogues of Fluoro-Dimethylbenz(a)anthracene

The synthesis of reduced and oxidized analogues of fluoro-dimethylbenz(a)anthracene is important for studying the metabolic pathways and biological activities of the parent compound.

Dihydro and Tetrahydro A-Ring Analogues

The synthesis of dihydro and tetrahydro A-ring reduced analogues of DMBA has been reported. These compounds, such as 1,2-dihydro-7,12-dimethylbenz[a]anthracene (1,2-H2DMBA) and 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene (1,2,3,4-H4DMBA), are valuable for investigating the role of the A-ring in metabolic activation. acs.org

A novel synthetic approach for 1,2-H2DMBA involves the reaction of the tosylhydrazone of 1,2,3,4-tetrahydrobenz[a]anthracene-4,7,12-trione with an excess of methyllithium, followed by treatment with hydriodic acid and sodium borohydride, without the isolation of intermediates. acs.org This method provides a more efficient route to these reduced analogues, making them more accessible for biological studies.

Stereoselective Synthesis of Dihydrodiol Metabolites

The metabolism of DMBA in biological systems often leads to the formation of dihydrodiol metabolites. The stereoselective synthesis of these metabolites is of significant interest for toxicological studies. Fungal and microbial systems have been shown to metabolize DMBA in a regio- and stereoselective manner, producing various dihydrodiols. For instance, the fungus Cunninghamella elegans metabolizes DMBA to form trans-3,4- and -8,9-dihydrodiols. nih.gov

Microbial systems like Mycobacterium vanbaalenii PYR-1 can also degrade DMBA regio- and stereoselectively. epa.gov The stereochemistry of these microbially produced metabolites can be determined and compared to those formed in mammalian systems. The enzymatic and microbial synthesis of these dihydrodiols provides a route to obtaining specific stereoisomers that are difficult to access through traditional chemical synthesis.

Multi-Step Synthesis Pathways

The synthesis of complex derivatives of Benz(a)anthracene, 7,12-dimethyl-4-fluoro- often requires multi-step pathways. These synthetic routes typically involve the initial construction of a functionalized naphthalene or anthracene (B1667546) core, followed by the annulation of the remaining rings.

For example, the synthesis of 9-fluoro-7,12-dimethylbenz(a)anthracene starts from 5-fluoro-3-(2-naphthyl)phthalide. epa.gov This intermediate is then subjected to a series of reactions including reduction, reaction with methyllithium, and cyclization to build the benz(a)anthracene skeleton. epa.gov The final steps involve the introduction of the dimethyl groups at the 7 and 12 positions as previously described.

These multi-step syntheses often require careful control of reaction conditions to achieve the desired regioselectivity and to avoid the formation of unwanted side products. The development of efficient and scalable multi-step pathways is a key focus of research in this area.

Data Tables

Table 1: Synthetic Approaches to Fluorinated DMBA Analogues

| Target Compound | Precursor | Key Reaction Steps | Reference |

| 9-Fluoro-7,12-dimethylbenz(a)anthracene | 9-Fluoro-7,12-benz(a)anthraquinone | Reaction with methyllithium followed by reduction | epa.gov |

| 10-Fluoro-7,12-dimethylbenz(a)anthracene | 4-Fluoro-2-(1-naphthylethyl)acetophenone | Cyclization with polyphosphoric acid | epa.gov |

| 5-Fluoro-7,12-dimethylbenz[a]anthracene-3,4-dione | 3-Acetyl-1-fluoro-7-methoxynaphthalene | Multi-step synthesis involving ring construction | acs.org |

Table 2: Reduced A-Ring Analogues of DMBA

| Compound Name | Abbreviation | Synthetic Method | Reference |

| 1,2-Dihydro-7,12-dimethylbenz[a]anthracene | 1,2-H2DMBA | Reaction of a tosylhydrazone with CH3Li, HI, and NaBH4 | acs.org |

| 1,2,3,4-Tetrahydro-7,12-dimethylbenz[a]anthracene | 1,2,3,4-H4DMBA | Reduction of DMBA | acs.org |

Elucidation of Molecular Interactions of Benz a Anthracene, 7,12 Dimethyl 4 Fluoro

DNA Adduct Formation and Structural Characterization

The biological activity of many PAHs is contingent upon their metabolic activation into reactive intermediates that can form covalent adducts with cellular macromolecules, including DNA.

Chromatographic Comparison of Adducts with Deoxyadenosine (B7792050) and Deoxyguanosine

Specific chromatographic analyses detailing the adducts formed between Benz(a)anthracene (B33201), 7,12-dimethyl-4-fluoro- and deoxyribonucleosides are not extensively documented in available research. This is likely due to the compound's low biological activity, which results in minimal DNA binding. nih.govdocumentsdelivered.comnih.gov

For the parent compound, DMBA, chromatographic methods have successfully separated and identified multiple DNA adducts. nih.govnih.gov High-pressure liquid chromatography (HPLC) has been used to show that metabolites of DMBA, particularly its diol epoxides, react with both deoxyadenosine and deoxyguanosine residues in DNA. nih.govnih.gov For instance, studies on the non-carcinogenic 2-fluoro analogue of DMBA (2F-DMBA) noted that while adducts were observable by HPLC, they were formed in quantities insufficient for full characterization. nih.gov A similar situation is inferred for the 4-fluoro derivative, where its weak tumor-initiating activity suggests very low levels of DNA adduct formation. nih.govdocumentsdelivered.com

Spectroscopic Elucidation of Ribonucleoside Adduct Structures

Direct spectroscopic data elucidating the structure of ribonucleoside adducts of Benz(a)anthracene, 7,12-dimethyl-4-fluoro- is not present in the reviewed scientific literature. However, studies on the parent DMBA provide a model for such interactions. For DMBA, spectroscopic methods were used to characterize ribonucleoside adducts formed by reacting its diol epoxide metabolite with polyadenylic acid. The results showed that the adducts arose from the opening of the epoxide ring by the exocyclic amino group of adenine (B156593) residues. nih.gov

Mechanistic Pathways of DNA Covalent Binding

The mechanism of DNA covalent binding for PAHs like DMBA is intrinsically linked to their metabolic activation. The widely accepted pathway for DMBA involves enzymatic conversion to a highly reactive "bay-region" diol epoxide. psu.edunih.gov This process is initiated by cytochrome P450 enzymes, followed by hydrolysis via epoxide hydrolase, and a second epoxidation to form the ultimate carcinogen, a 3,4-diol-1,2-epoxide, which then covalently binds to DNA. semanticscholar.org

The biological activity of fluorinated derivatives of DMBA is highly dependent on the position of the fluorine substituent. Fluorine substitution on the A-ring (positions 1, 2, 3, 4) has been shown to be critical for biological activity. nih.govpsu.edu Specifically, Benz(a)anthracene, 7,12-dimethyl-4-fluoro- has been found to exhibit only weak tumor-initiating activity compared to the potent parent hydrocarbon, DMBA. nih.govdocumentsdelivered.com This marked reduction in activity strongly indicates that the fluorine atom at position 4 sterically or electronically hinders the metabolic activation pathway. psu.edu It is believed to inhibit the formation of the necessary 3,4-diol and the subsequent ultimate carcinogenic 3,4-diol-1,2-epoxide, thereby drastically reducing its ability to form covalent adducts with DNA. nih.govnih.gov

| Compound | Dose (nmol per mouse) | Tumor-Initiating Activity (papillomas per mouse) | Reference |

|---|---|---|---|

| Benz(a)anthracene, 7,12-dimethyl-4-fluoro- | 200 | 0.6 | nih.govdocumentsdelivered.com |

| Benz(a)anthracene, 7,12-dimethyl-4-fluoro- | 10 and 20 | No Activity | nih.govdocumentsdelivered.com |

| 7,12-Dimethylbenz(a)anthracene (DMBA) | 10 | ~16 (inferred as ~10x more active than 1,2,3,4-H4-DMBA) | nih.govdocumentsdelivered.com |

| 1,2,3,4-Tetrahydro-7,12-dimethylbenz(a)anthracene | 10 | 1.6 | nih.govdocumentsdelivered.com |

| 1,2,3,4-Tetrahydro-7,12-dimethylbenz(a)anthracene | 100 | 9.5 | nih.govdocumentsdelivered.com |

Interaction with Cellular Components and Biological Macromolecules

Beyond direct DNA binding, the interactions of PAHs with other cellular components can influence their biological effects.

Formation of Charge Transfer Complexes

There is no specific information in the surveyed literature regarding the formation of charge transfer complexes involving Benz(a)anthracene, 7,12-dimethyl-4-fluoro-. While intramolecular charge transfer is a known phenomenon in some fluorinated aromatic systems, direct evidence for its occurrence or biological relevance for this specific compound has not been reported. nih.gov

Selective Modulation of Lymphocyte Function and the Interleukin-2 (B1167480) Pathway

The immunomodulatory effects of Benz(a)anthracene, 7,12-dimethyl-4-fluoro- have not been specifically investigated. However, extensive research on the parent compound, DMBA, has established it as a potent immunosuppressor. nih.govnih.gov DMBA-induced immunosuppression is mediated, at least in part, through the interleukin-2 (IL-2) pathway. nih.gov Studies have shown that DMBA suppresses the mitogenic response of T-lymphocytes, inhibits the production of IL-2, and reduces the expression of the high-affinity IL-2 receptor. nih.gov This modulation of lymphocyte function appears to be a direct effect of the compound. nih.gov

Influence on Intracellular Signaling Pathways, including Protein Kinase B (Akt)

The Protein Kinase B (Akt) signaling pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent occurrence in the development and progression of cancer. The polycyclic aromatic hydrocarbon 7,12-dimethylbenz(a)anthracene (DMBA), a potent carcinogen, has been shown to exert significant influence over this pathway.

Research indicates that exposure to DMBA leads to the upregulation and activation of key components of the PI3K/Akt pathway. Studies have demonstrated that DMBA administration increases the messenger RNA (mRNA) expression of Akt1, a crucial isoform of the Akt protein kinase. nih.govnih.gov This upregulation is part of a broader activation of the PI3K/Akt signaling cascade, which is often initiated by growth factor receptors. phcog.com The activation of this pathway by DMBA is considered a key element in its carcinogenic activity, promoting cell proliferation and inhibiting apoptosis. phcog.com

In experimental models, DMBA has been shown to significantly increase the phosphorylation of Akt, which is a direct indicator of its activation. nih.gov This enhanced activation of Akt signaling is a driving force in DMBA-mediated carcinogenesis. nih.gov The activation of the PI3K/Akt pathway by DMBA can lead to a cascade of downstream effects that contribute to tumor development. jst.go.jp

The central role of the PI3K/Akt pathway in DMBA-induced carcinogenesis is further highlighted by studies where inhibition of this pathway confers a protective effect. For instance, certain natural compounds have been observed to counteract the effects of DMBA by downregulating the expression of PI3K and Akt. phcog.com These findings underscore the significance of the Akt pathway as a target for potential chemopreventive strategies against DMBA-induced cellular damage.

The table below summarizes the observed effects of the parent compound, DMBA, on the Akt signaling pathway based on available research findings.

| Component | Effect of DMBA Administration | Research Finding |

| Akt1 mRNA | Increased expression | Studies have shown an upregulation of Akt1 mRNA levels following DMBA exposure. nih.govnih.gov |

| Akt Phosphorylation | Increased | DMBA has been observed to significantly increase the phosphorylation (activation) of Akt. nih.gov |

| PI3K/Akt Pathway | Activation | DMBA activates the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. phcog.com |

Research Applications and Biological Studies of Benz a Anthracene, 7,12 Dimethyl 4 Fluoro

Tumor Initiation Models in Experimental Organ Systems

The tumor-initiating capacity of 4-F-DMBA has been evaluated in several well-established animal models, providing insights into its carcinogenic potential across different tissue types.

Skin Tumorigenesis Models (e.g., SENCAR Mice)

In studies utilizing the highly sensitive SENCAR (Sensitive to Carcinogenesis) mouse model, 4-F-DMBA has demonstrated weak tumor-initiating activity on the skin. nih.govtandfonline.com When compared to its parent compound, DMBA, which is a potent skin carcinogen, 4-F-DMBA is considered weakly active or inactive. tandfonline.com Research has shown that even at higher application levels, 4-F-DMBA produces significantly fewer papillomas per mouse compared to DMBA. nih.gov This suggests that the fluorine substitution at the 4-position hinders the metabolic activation pathways necessary for potent carcinogenicity in this model. nih.gov The two-stage skin carcinogenesis model, which involves an initial application of a tumor initiator like DMBA followed by repeated applications of a tumor promoter such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a standard method for these assessments. jove.com

Table 1: Skin Tumor-Initiating Activity in SENCAR Mice

| Compound | Papillomas per Mouse | Activity Level |

|---|---|---|

| 4-Fluoro-7,12-dimethylbenz[a]anthracene | 0.6 | Weak |

| 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) | Substantially higher (data varies) | Strong |

Mammary Tumor Induction Models (e.g., Rat Models)

The DMBA-induced rat mammary tumor model is a widely used system for studying breast carcinogenesis, as the tumors that develop share similarities with human breast cancer, originating from ductal epithelial cells. frontiersin.orgnih.gov In comparative studies, 4-F-DMBA was found to be weakly active or inactive in inducing mammary tumors in female Sprague-Dawley rats when administered via intramammillary injection. tandfonline.com This contrasts sharply with the high incidence of mammary tumors induced by DMBA in this model. nih.govscience-line.combohrium.com The low tumorigenicity of 4-F-DMBA in this system further supports the idea that the 4-fluoro substitution interferes with the compound's ability to be metabolically activated into a potent carcinogen. tandfonline.com

Oral Epithelial Carcinogenesis Models (e.g., Hamster Buccal Pouch)

The hamster buccal pouch model is a well-established system for studying oral carcinogenesis. nih.govphcog.commansjdent.comnih.gov Topical application of DMBA to the buccal pouch of hamsters reliably induces a progression of changes from hyperplasia and dysplasia to the formation of squamous cell carcinomas. nih.govphcog.com While specific studies focusing solely on the application of 4-F-DMBA in this model are not extensively detailed in the provided context, the general understanding from other models suggests that its carcinogenic potential would likely be significantly lower than that of DMBA. The hamster buccal pouch model remains a critical tool for investigating the effects of various chemical compounds on the development of oral cancer. phcog.com

Genotoxicity and Mutagenicity Assessments in In Vitro and In Vivo Systems

The genotoxic and mutagenic properties of chemical compounds are critical indicators of their carcinogenic potential. Assessments of 4-F-DMBA in these areas provide a molecular basis for its observed biological activities.

Analysis of DNA Damage Kinetics and Persistence

The formation and persistence of DNA adducts are key events in chemical carcinogenesis. Studies on DMBA have shown that it covalently binds to epidermal DNA, with the resulting adducts disappearing in a biphasic manner. nih.gov The persistence of these DNA adducts is thought to be a critical factor in tumor initiation. nih.gov While specific kinetic data for 4-F-DMBA is not available in the provided search results, the weak carcinogenicity of 4-F-DMBA suggests that it either forms DNA adducts at a much lower rate than DMBA or that the adducts formed are more readily repaired. The metabolic activation of DMBA by enzymes like cytochrome P450 isoforms is a prerequisite for the formation of reactive metabolites that bind to DNA. caymanchem.com It is plausible that the fluorine substitution in 4-F-DMBA alters its interaction with these enzymes, thereby reducing the formation of DNA-damaging metabolites. nih.gov

Mutagenic Activity in Mammalian Cell Systems (e.g., Chinese Hamster V79 Cells)

Studies on A-ring derivatives of 7,12-dimethylbenz[a]anthracene (DMBA) have sought to understand how structural modifications influence biological activity. Research on 4-Fluoro-7,12-dimethylbenz[a]anthracene has demonstrated that it possesses weak tumor-initiating activity. nih.gov

For the parent compound, DMBA, and its metabolites, mutagenicity has been extensively evaluated using Chinese hamster V79 cells. nih.govnih.gov These cells are unable to metabolize polycyclic aromatic hydrocarbons (PAHs) on their own; therefore, they are often used in cell-mediated assays where they are co-cultured with cells capable of metabolic activation, such as golden hamster cells. nih.govnih.gov In these assays, DMBA itself and several of its metabolites have been shown to be mutagenic, inducing resistance to agents like ouabain (B1677812) and 6-thioguanine. nih.govnih.gov

The mutagenic response is dose-dependent. nih.govnih.gov Notably, the metabolite DMBA-trans-3,4-diol is significantly more mutagenic than the parent DMBA compound. nih.govnih.gov It has been shown to be 6 to 8 times more active than DMBA and can induce mutations at concentrations as low as 0.01 µM. nih.gov This suggests that the metabolic conversion of DMBA to a diol-epoxide, specifically the trans-3,4-diol-1,2-epoxide, is a critical step in its mutagenic activation. nih.gov The mutagenic effects of both DMBA and its trans-3,4-diols can be inhibited by 7,8-benzoflavone, an inhibitor of mixed-function oxidases. nih.govnih.gov

| Compound | Mutagenic Activity | Notes |

|---|---|---|

| DMBA | Mutagenic | Requires metabolic activation. nih.govnih.gov |

| 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) | Mutagenic | Activity is dose-dependent. nih.govnih.gov |

| 7-methyl-12-hydroxymethylbenz[a]anthracene | Mutagenic | Activity is dose-dependent. nih.govnih.gov |

| DMBA-trans-3,4-diol | Highly Mutagenic | 6-8 times more active than DMBA. nih.govnih.gov |

| Other diols (5,6- and 8,9-) and dihydroxymethyl metabolites | Inactive or Weakly Active | Showed up to a 4-fold higher mutation frequency than untreated cells. nih.govnih.gov |

Metabolic Activation and Biotransformation Pathways

The biological activity of DMBA and its derivatives is intrinsically linked to their metabolic activation into reactive intermediates. This process is primarily carried out by a complex system of enzymes.

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of DMBA. nih.govnih.gov These enzymes catalyze the oxidation of DMBA at its methyl groups and across the aromatic ring, leading to the formation of various metabolites, including phenols and dihydrodiols. nih.gov Specific CYP sub-families play significant roles in this process. Members of the cytochrome P450IIC sub-family are particularly important in the formation of the proximate carcinogen, DMBA-3,4-diol. nih.gov Other research indicates that CYP1A1 and CYP1B1 are involved in oxidizing DMBA-3,4-dihydrodiol into its ultimate carcinogenic form, DMBA-3,4-diol-1,2-epoxide. researchgate.netsemanticscholar.org The expression and activity of these different CYP isoenzymes can significantly influence the regioselectivity of DMBA metabolism. nih.gov

Different inducers can cause regio-selective alterations in the formation of DMBA-diols. nih.gov Treatment with clofibrate, pyrazole, and dexamethasone (B1670325) leads to selective changes in the rates of diol formation at the 3,4-, 5,6-, and 8,9- positions. nih.gov These effects are often explained by the induction of specific P450 subfamilies, such as P450IIC and P450IIB. nih.gov Similarly, pretreatment with CYP1A inducers like beta-naphthoflavone (B1666907) (BNF) or 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) leads to a noticeable accumulation of bound radioactivity in tissues like the lung and heart, indicating increased metabolic activation in situ. nih.gov

| Inducer | Effect on Metabolism | CYP Isoforms Implicated |

|---|---|---|

| Phenobarbital | Induces nuclear and microsomal enzymes; alters diol formation. nih.govnih.gov | P450IIC, P450IIB nih.gov |

| 3-Methylcholanthrene | Induces nuclear and microsomal enzymes. nih.gov | - |

| Clofibrate | Regio-selective alteration of diol formation. nih.gov | P450IIC, P450IIB nih.gov |

| Pyrazole | Regio-selective alteration of diol formation. nih.gov | P450IIC, P450IIB nih.gov |

| Dexamethasone | Regio-selective alteration of diol formation. nih.gov | P450IIC, P450IIB nih.gov |

| Beta-naphthoflavone (BNF) | Increases binding in lung and heart tissue. nih.gov | CYP1A nih.gov |

A variety of metabolites of DMBA have been identified in vitro and in vivo using techniques like high-performance liquid chromatography (HPLC). nih.govnih.gov The metabolism occurs at both the methyl groups and the aromatic ring. nih.gov Key classes of metabolites identified include:

Hydroxymethyl derivatives : 7-hydroxymethyl-12-methylbenz[a]anthracene and 7-methyl-12-hydroxymethylbenz[a]anthracene. nih.govnih.gov

Dihydroxymethyl derivatives : 7,12-dihydroxymethylbenz[a]anthracene. nih.govnih.gov

Trans-dihydrodiols : These are formed at various positions on the aromatic ring, including the 3,4-, 5,6-, 8,9-, and 10,11- positions. nih.govnih.gov The DMBA-trans-3,4-diol and DMBA-trans-8,9-dihydrodiol are often major metabolites. nih.govnih.gov

Phenols : Phenolic metabolites are formed at the 2-, 3-, and 4- positions. nih.gov

Immunomodulatory Effects and Underlying Mechanisms

DMBA is a known immunosuppressor, capable of affecting various components of the immune system. nih.govwikipedia.org Its derivatives are studied to understand the structural basis of this immunotoxicity.

Exposure to DMBA markedly suppresses T-cell functions. nih.gov Specifically, it impairs the ability of lymphoid cells to generate cytotoxic T-cells and inhibits the proliferative responses of T-cells to allogeneic spleen cells in mixed lymphocyte reactions. nih.gov This indicates a significant disruption of cell-mediated immunity.

The precise mechanism of this immunosuppression is complex. Some studies suggest that the parent DMBA compound itself, rather than its metabolites, may be directly responsible for the immunosuppressive effects observed in murine lymphocyte cultures. nih.gov In these systems, inhibiting monooxygenase activity did not alter the immunosuppressive character of DMBA, and the addition of liver S9 fractions (which contain metabolic enzymes) did not amplify the suppression of lymphocyte proliferation. nih.gov However, other research highlights the importance of metabolic activation in target organs for DMBA-induced immunotoxicity. semanticscholar.org For example, the immunotoxicity of DMBA in the spleen appears to be dependent on its metabolic activation within that organ. semanticscholar.org This suggests that different mechanisms may be at play in different biological contexts and that both the parent compound and its metabolites could contribute to T-lymphocyte dysfunction.

Research on the Immunosuppressive Effects of Benz(a)anthracene (B33201), 7,12-dimethyl-4-fluoro- Remains Undocumented in Publicly Available Literature

A comprehensive review of publicly accessible scientific and research databases has revealed a lack of specific studies detailing the effects of Benz(a)anthracene, 7,12-dimethyl-4-fluoro- on the immune system. Consequently, information regarding its potential to suppress humoral and cell-mediated immunity is not available.

Extensive research has been conducted on the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), a well-documented polycyclic aromatic hydrocarbon known for its potent carcinogenic and immunotoxic properties. Studies on DMBA have consistently demonstrated its ability to significantly suppress both branches of the adaptive immune system.

Research findings for the parent compound, DMBA, indicate that it can lead to:

A dose-dependent decrease in the number of B-cells and T-cells in the spleen. nih.gov

A significant reduction in IgM and IgG antibody-producing cells in response to T-dependent antigens. nih.gov

Suppression of the in vitro humoral immune response, an effect potentially mediated by its reactive metabolites. nih.gov

Decreased cellularity in the thymus and spleen. nih.gov

Induction of apoptosis (cell death) in lymphoid organs. nih.gov

These effects are well-documented for DMBA across various animal models and are considered a key aspect of its toxicity. oup.comgsconlinepress.com The immunotoxicity of DMBA has been shown to impact host resistance to bacteria and certain tumors. nih.gov Furthermore, the mechanisms of DMBA-induced immunotoxicity have been linked to its metabolic activation and the generation of reactive oxygen species. plos.org

However, the introduction of a fluorine atom at the 4th position of the benz(a)anthracene ring system creates a distinct chemical entity. Such chemical modifications can significantly alter the biological and toxicological profile of a compound. Without specific studies on Benz(a)anthracene, 7,12-dimethyl-4-fluoro-, it is not scientifically sound to extrapolate the known immunosuppressive effects of DMBA to its 4-fluoro derivative. Therefore, no detailed research findings or data tables on the suppression of humoral and cell-mediated immunity by Benz(a)anthracene, 7,12-dimethyl-4-fluoro- can be provided at this time.

Advanced Analytical and Spectroscopic Methodologies for Benz a Anthracene, 7,12 Dimethyl 4 Fluoro Research

Chromatographic Techniques for Detection, Quantification, and Metabolite Profiling

Chromatographic methods are fundamental for separating and quantifying polycyclic aromatic hydrocarbons (PAHs) and their metabolites from complex biological matrices. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool in this regard. nih.gov

High-Performance Liquid Chromatography (HPLC) for Biological Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Benz(a)anthracene (B33201), 7,12-dimethyl-4-fluoro- and its metabolites in biological samples such as serum, liver, and kidney tissues. nih.gov When coupled with sensitive detection methods like fluorescence or diode-array detection, HPLC allows for both the quantification of the parent compound and the profiling of its metabolic products. nih.govsigmaaldrich.com

Research on the closely related 2-fluoro analogue of DMBA (2F-DMBA) using HPLC has provided significant insights into how fluorination affects metabolism. nih.gov In studies with Syrian hamster embryo cells, HPLC analysis revealed that the substitution of a fluorine atom can block or significantly reduce metabolism at the fluorinated positions. nih.govnih.gov For instance, while the parent DMBA compound forms three A-ring phenols (DMBA-2-ol, DMBA-3-ol, and DMBA-4-ol), the 2F-DMBA analogue produced minimal A-ring phenol (B47542) metabolites. nih.gov However, oxidation on other parts of the molecule, such as the D-ring, remains largely unaffected, with the 8,9-dihydro-dihydroxydiol being the major metabolite for both DMBA (45%) and 2F-DMBA (39%) after 24 hours. nih.gov

This demonstrates the capability of HPLC to separate and identify specific metabolites, which is crucial for understanding the biochemical pathways of fluorinated PAHs. The technique's ability to achieve low detection limits, down to the level of 3.82 x 10⁻⁹ M (0.98 ppb) for DMBA, underscores its suitability for trace analysis in biological matrices. nih.gov

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Column | SUPELCOSIL™ LC-18 (25 cm × 4.6 mm, 5 µm) | Reversed-phase separation of parent compound and metabolites. | sigmaaldrich.com |

| Mobile Phase | Gradient of Methanol and Water | Elution of compounds with varying polarities. | sigmaaldrich.com |

| Flow Rate | 0.8 mL/min | Optimal separation and peak resolution. | sigmaaldrich.com |

| Detection | Fluorescence or Diode-Array Detector (e.g., at 290 nm) | Sensitive and specific detection of PAHs. | nih.govsigmaaldrich.com |

| Sample Type | Rat liver microsomes, Syrian hamster embryo cells | Metabolite profiling in in vitro systems. | nih.govsigmaaldrich.com |

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and cost-effective alternative to traditional chromatographic techniques for the detection of electroactive compounds like PAHs.

Adsorptive Transfer Stripping Voltammetry (AdTSV) for Trace Analysis

Adsorptive Transfer Stripping Voltammetry (AdTSV) is a highly sensitive electrochemical technique that has been successfully applied for the trace analysis of the parent compound, DMBA. nih.gov This method involves two key steps: an effective preconcentration of the analyte onto the working electrode surface through adsorption, followed by a voltammetric scan to "strip" the analyte, generating a measurable current signal. nih.gov

For DMBA, AdTSV has been validated for monitoring the compound in various rat tissues. nih.gov The method has proven to be compatible with HPLC, offering comparable and very low detection limits, in the range of 6.73 x 10⁻⁹ M (1.73 ppb). nih.gov This level of sensitivity is crucial for detecting the small amounts of the compound that may be present in biological samples following exposure. The applicability of AdTSV using a simple pencil-lead graphite (B72142) electrode highlights its potential for rapid and accessible screening. nih.gov While specific protocols for Benz(a)anthracene, 7,12-dimethyl-4-fluoro- have not been detailed, the methodology applied to DMBA provides a strong foundation for its adaptation.

| Parameter | Value/Condition | Significance | Reference |

|---|---|---|---|

| Technique | Square-Wave Adsorptive Cathodic Stripping Voltammetry | High sensitivity and effective discrimination against charging current. | nih.gov |

| Working Electrode | Pencil-lead graphite electrode | Provides a low-cost and disposable sensor surface. | nih.gov |

| Detection Limit (for DMBA) | 6.73 x 10⁻⁹ M (1.73 ppb) | Demonstrates high sensitivity for trace-level detection. | nih.gov |

| Application | Monitoring of DMBA in rat liver and kidney tissues. | Proven utility for analysis in complex biological matrices. | nih.gov |

| Preconcentration | Adsorption of analyte onto the electrode surface. | Enhances the signal and lowers the detection limit. | nih.gov |

Spectroscopic Characterization of Compound and Its Adducts

Spectroscopic techniques provide molecular-level information about the compound and its interaction with biological macromolecules, such as DNA, and its effect on tissues.

Raman Spectroscopy for In Vivo and Ex Vivo Tissue Transformation Analysis

Raman spectroscopy is a non-invasive, label-free vibrational technique that provides detailed chemical fingerprints of tissues at the molecular level. nih.gov It can detect subtle biochemical changes associated with tissue transformation, making it a promising tool for studying the effects of carcinogenic compounds like DMBA. ispub.com

Studies using Raman spectroscopy on tissues treated with the parent compound DMBA have successfully identified molecular changes indicative of carcinogenesis. researchgate.net The technique can differentiate between normal and damaged tissues by detecting alterations in the signals from key biomolecules such as proteins, lipids, and nucleic acids. ispub.comresearchgate.net For instance, the analysis of DMBA-treated mouse skin has revealed changes in the conformation and structure of molecular components within the tissue. researchgate.net Raman imaging, a microscopic application of the technique, allows for the spatial mapping of these biochemical changes across a tissue section, providing valuable insights into the progression of cellular damage. frontiersin.org This methodology is directly applicable to studying tissue transformations induced by Benz(a)anthracene, 7,12-dimethyl-4-fluoro-, allowing for a comparative analysis of its effects relative to the non-fluorinated parent compound.

Native Fluorescence Techniques in Biological Studies

Native fluorescence spectroscopy is a highly sensitive method for detecting PAHs, which are naturally fluorescent. ulpgc.es This technique can be used to study the compound itself, its metabolites, and its adducts with biological macromolecules like DNA. nih.govnih.gov

Fluorescence spectroscopy was used in conjunction with HPLC in the comparative metabolic study of DMBA and its 2-fluoro analogue. nih.gov Furthermore, fluorescence has been instrumental in characterizing the structure of DNA-bound products of DMBA. nih.gov These studies revealed that the derivative bound to DNA possesses a 9,10-dimethylanthracene-like chromophore, providing crucial evidence for the mechanism of its carcinogenic action. nih.gov

In tissue studies, light-induced fluorescence spectroscopy has been employed to discriminate between normal, premalignant, and malignant tissues in hamster buccal pouches treated with DMBA. nih.gov Transformed tissues exhibited characteristic fluorescence peaks, particularly around 620-630 nm, which were attributed to the accumulation of porphyrin compounds and were not present in control tissues. nih.gov This suggests that native fluorescence can serve as a sensitive tool for the early detection of tissue changes induced by carcinogenic PAHs, a technique that would be valuable in research involving Benz(a)anthracene, 7,12-dimethyl-4-fluoro-.

| Application | Key Findings | Reference |

|---|---|---|

| Metabolite Studies | Used alongside HPLC to study the metabolism of DMBA and its 2-fluoro analogue. | nih.gov |

| DNA Adduct Characterization | Identified the fluorescent chromophore of DMBA derivatives bound to DNA. | nih.gov |

| Tissue Transformation Analysis | Discriminated between normal and DMBA-induced transformed tissues based on distinct spectral profiles. | nih.gov |

| Diagnostic Marker | Fluorescence peaks around 620-630 nm in transformed tissues indicate porphyrin accumulation. | nih.gov |

UV-Vis and Mass Spectrometry for Adduct Confirmation

The confirmation of covalent adducts formed between Benz(a)anthracene, 7,12-dimethyl-4-fluoro- and deoxyribonucleic acid (DNA) is a critical step in mechanistic toxicology and carcinogenesis research. This is achieved through a combination of advanced analytical techniques, primarily Ultraviolet-Visible (UV-Vis) spectroscopy and mass spectrometry (MS). These methods provide complementary information, with UV-Vis offering initial evidence of DNA interaction and MS delivering definitive structural proof and characterization of the adducts formed.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring the interaction between DNA and polycyclic aromatic hydrocarbons (PAHs) like Benz(a)anthracene, 7,12-dimethyl-4-fluoro-. When a PAH metabolite binds to DNA, particularly through intercalation between the base pairs, characteristic changes in the UV-Vis absorption spectrum are often observed. These changes typically include:

Bathochromic Shift: A shift of the maximum absorption wavelength (λmax) to a longer wavelength (a "red shift").

Hypochromism: A decrease in the molar absorptivity (ε) at the λmax.

These spectral shifts arise from the electronic interactions between the chromophore of the PAH and the DNA bases upon the formation of a stable complex. mdpi.com While these changes confirm an interaction, they are not sufficient to definitively prove covalent binding, as non-covalent intercalation can produce similar effects.

The parent compound, 7,12-dimethylbenz(a)anthracene (DMBA), exhibits characteristic absorption maxima. nih.gov The introduction of a fluorine atom at the 4-position is expected to slightly modify the electronic properties of the aromatic system, potentially leading to minor shifts in the absorption maxima compared to the parent compound.

| Compound | Reported UV Absorption Maxima (λmax) in Alcohol |

|---|---|

| 7,12-Dimethylbenz(a)anthracene (Parent Compound) | 296 nm, 345 nm, 364 nm, 384 nm nih.gov |

| Benz(a)anthracene, 7,12-dimethyl-4-fluoro- | Expected to be similar to the parent compound, with potential minor shifts due to the electronic influence of the fluorine substituent. |

Mass Spectrometry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for the unambiguous identification and structural characterization of DNA adducts. nih.gov After exposure of DNA to Benz(a)anthracene, 7,12-dimethyl-4-fluoro- and its metabolites, the DNA is typically isolated and enzymatically hydrolyzed to individual deoxynucleosides. This mixture is then analyzed by LC-MS/MS.

A key diagnostic feature in the mass spectrometric analysis of deoxynucleoside adducts is the characteristic neutral loss of the 2'-deoxyribose moiety (molecular weight 116.0473 Da) upon collision-induced dissociation (CID). mdpi.com This fragmentation pattern is a strong indicator of a substance covalently bound to a deoxynucleoside.

The analytical workflow involves:

Full Scan MS: Identifying the protonated molecular ions ([M+H]+) corresponding to the expected masses of the Benz(a)anthracene, 7,12-dimethyl-4-fluoro- adducted to deoxynucleosides (e.g., deoxyguanosine or deoxyadenosine).

Tandem MS (MS/MS): Selecting the precursor ion of a putative adduct and fragmenting it. The observation of a product ion resulting from the neutral loss of 116.0473 Da provides strong evidence for an adduct structure.

Further Fragmentation (MS³): The product ion (the aglycone, [M+H-116.0473]+) can be further fragmented to yield structural information about the aromatic moiety, confirming its identity as Benz(a)anthracene, 7,12-dimethyl-4-fluoro-. nih.gov

The table below outlines the expected mass-to-charge ratios (m/z) for the primary adducts of Benz(a)anthracene, 7,12-dimethyl-4-fluoro-.

| Adduct Species | Expected Precursor Ion (m/z) [M+H]+ | Expected Product Ion (m/z) after Neutral Loss of Deoxyribose [M+H-116.0473]+ |

|---|---|---|

| Benz(a)anthracene, 7,12-dimethyl-4-fluoro- -deoxyguanosine | 691.26 | 575.21 |

| Benz(a)anthracene, 7,12-dimethyl-4-fluoro- -deoxyadenosine | 675.27 | 559.22 |

Calculations are based on the monoisotopic masses: Benz(a)anthracene, 7,12-dimethyl-4-fluoro- metabolite (reactive form, e.g., diol epoxide) approx. 306.12 Da; deoxyguanosine adduct formation involves addition and loss of H₂O, net addition of 384.14 Da; deoxyadenosine (B7792050) adduct formation involves addition and loss of H₂O, net addition of 368.15 Da.

By combining the preliminary evidence from UV-Vis spectroscopy with the definitive structural data from high-resolution mass spectrometry, researchers can confidently confirm the formation and identify the specific chemical structures of DNA adducts derived from Benz(a)anthracene, 7,12-dimethyl-4-fluoro-.

Computational Approaches and Molecular Modeling in Benz a Anthracene, 7,12 Dimethyl 4 Fluoro Research

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure and reactivity of Benz(a)anthracene (B33201), 7,12-dimethyl-4-fluoro- and related compounds. These studies often focus on the stability of carbocations, which are critical intermediates in the metabolic activation of PAHs to their ultimate carcinogenic forms.

Structure-reactivity relationships for benzo[a]anthracene (BA) derivatives have been computationally studied at the B3LYP/6-31G* and MP2/6-31G** levels of theory. nih.gov These calculations indicate that the stability of carbocations generated from oxidized metabolites correlates with the known biological activity of the parent compounds. nih.gov The primary metabolic activation pathway for BA and its methylated and fluorinated derivatives is believed to be the diol-epoxide mechanism. nih.gov Quantum chemical calculations show that the formation of bay-region carbocations through the O-protonation of 1,2-epoxides is an energetically favored, barrierless process. nih.govnih.gov This is in contrast to other potential mechanisms like zwitterion formation or single-electron oxidation. nih.gov

The introduction of a fluorine atom at the 4-position influences the electron distribution across the aromatic system. Due to its high electronegativity, fluorine can alter the ease of formation and stability of carbocation intermediates, thereby modulating the reactivity and carcinogenic potential of the molecule. nih.gov The table below summarizes key findings from quantum chemical calculations on PAH derivatives.

Table 1: Summary of Quantum Chemical Calculation Findings for Benzo[a]anthracene Derivatives

| Parameter Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Carbocation Stability | DFT (B3LYP/6-31G*) | Stability of carbocations from oxidized metabolites correlates with biological activity. | nih.gov |

| Metabolic Activation | DFT, MP2 | Diol-epoxide mechanism is the most energetically favored pathway for BA and its derivatives. | nih.gov |

| Epoxide Ring Opening | DFT (B3LYP/6-31G*) | Bay-region carbocations are formed via barrierless O-protonation of 1,2-epoxides. | nih.govnih.gov |

| Substituent Effects | DFT, MP2 | Methyl and fluoro substituents alter carbocation stability and thus, reactivity. | nih.gov |

Molecular Docking and Dynamics Simulations of DNA and Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a small molecule, like a PAH metabolite, and a biological macromolecule, such as DNA or a metabolizing enzyme. researchgate.netmdpi.com Docking predicts the preferred binding orientation and affinity of a ligand to a target, while MD simulations provide insights into the stability and conformational changes of the resulting complex over time. researchgate.netresearchgate.net

In the context of Benz(a)anthracene, 7,12-dimethyl-4-fluoro-, these simulations are crucial for understanding how its reactive metabolites form covalent adducts with DNA, a critical event in chemical carcinogenesis. nih.gov Computational studies have modeled the formation of adducts between carbocations of BA derivatives and guanine, a DNA base. nih.gov These models help to compare the geometry and relative energies of different potential adducts, such as those formed at the exocyclic amino group versus the N-7 position of guanine. nih.gov

MD simulations can further elucidate the structural impact of these adducts on the DNA double helix, revealing how the local DNA structure is distorted. nih.gov Such distortions can interfere with DNA replication and repair processes, leading to mutations. nih.gov Similarly, docking studies can be used to model the interaction of the parent compound and its metabolites with enzymes like cytochrome P450 (CYP), which are responsible for its metabolic activation. nih.gov These simulations can highlight key interactions, such as hydrogen bonding and hydrophobic contacts, that determine the binding mode and metabolic fate of the compound. nih.gov

Table 2: Application of Docking and MD Simulations in PAH Research

| Simulation Type | Target Macromolecule | Purpose | Key Insights Gained |

|---|---|---|---|

| Molecular Docking | Cytochrome P450 (e.g., CYP1A1, CYP1B1) | Predict binding mode of parent PAH and metabolites. | Identifies key amino acid residues and interaction types (hydrophobic, H-bonding) for metabolic activation. nih.gov |

| Molecular Docking | DNA | Predict non-covalent binding sites of PAH metabolites. | Elucidates preferential binding in regions like the minor groove. rsc.org |

| Quantum Mechanics | DNA (Guanine) | Model the formation of covalent adducts. | Determines the geometry and relative energies of different carcinogen-DNA adducts. nih.gov |

| Molecular Dynamics | DNA-Adduct Complex | Assess the structural and dynamic stability of the adduct. | Reveals local distortions in the DNA helix and the stability of carcinogen-DNA interactions over time. nih.gov |

Prediction of Metabolic Pathways and Reactive Metabolite Formation

Computational methods play a significant role in predicting the metabolic fate of xenobiotics. nih.gov For PAHs, metabolic activation by cytochrome P450 enzymes is a prerequisite for their carcinogenicity. researchgate.net The goal of these predictions is to identify the specific metabolites that are likely to be formed and to pinpoint the ultimate carcinogenic species, typically diol-epoxides.

The metabolic pathway of the parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is well-studied and proceeds through the formation of diol-epoxides in the "bay-region" of the molecule. nih.gov Computational studies, particularly quantum chemical calculations as described in section 6.1, support the diol-epoxide theory by demonstrating the high stability of the resulting bay-region carbocations. nih.gov

For Benz(a)anthracene, 7,12-dimethyl-4-fluoro-, computational models can predict how the fluorine substituent alters this pathway. The electronic properties derived from quantum calculations can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict interactions with metabolizing enzymes. nih.gov For instance, docking simulations with CYP isoforms (e.g., CYP1A1, CYP1B1) can predict whether the 4-fluoro substitution enhances or hinders the binding necessary for epoxidation at the critical 1,2-double bond. nih.gov By calculating the activation energies for various potential metabolic reactions, computational models can predict the most likely pathways and the relative abundance of different metabolites. nih.gov These in silico approaches are valuable for screening new or unstudied compounds and prioritizing them for further toxicological testing. nih.gov

Table 3: Predicted Metabolic Activation Steps for Fluorinated DMBA

| Metabolic Step | Computational Method | Predicted Influence of 4-Fluoro Group |

|---|---|---|

| Initial Epoxidation | Docking with CYP enzymes | May alter binding affinity and orientation within the active site, potentially shifting the site of initial oxidation. |

| Diol Formation | N/A (Enzymatic hydrolysis) | The formation of a dihydrodiol is a necessary intermediate step. |

| Second Epoxidation | Quantum Mechanics | The electron-withdrawing nature of fluorine could influence the formation of the ultimate bay-region diol-epoxide. |

| Carbocation Formation | Quantum Mechanics | The stability of the ultimate carbocation is a key determinant of reactivity and is modulated by the fluorine substituent. nih.gov |

Structure-Activity Relationship (SAR) Studies for Fluorinated Benz(a)anthracene Derivatives

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. rsc.org For fluorinated Benz(a)anthracene derivatives, SAR studies, often aided by computational modeling, seek to understand how the position and number of fluorine substituents affect carcinogenicity.

Experimental data shows that fluorination can have dramatic and position-dependent effects on the biological activity of DMBA. For example, 5-fluoro-DMBA is a weakly carcinogenic analogue of DMBA, and it binds to DNA to a much lesser extent than the parent compound. nih.gov In contrast, 2-fluoro-DMBA is considered noncarcinogenic and exhibits only 5-10% of the DNA binding activity of DMBA. nih.gov These differences in activity are directly linked to how the fluorine atom alters the molecule's metabolism and the reactivity of its metabolites.

Computational studies provide a molecular-level explanation for these observations. By calculating descriptors such as carbocation stability, bond energies, and molecular shape, quantitative structure-activity relationship (QSAR) models can be developed. nih.govrsc.org These models establish mathematical relationships between these calculated properties and the observed biological activity. rsc.org For fluorinated PAHs, QSAR studies have highlighted the importance of electronic, structural, and energetic descriptors in the metabolic activation process. nih.gov For instance, the reduced activity of the 2-fluoro and 5-fluoro isomers can be computationally linked to alterations in their metabolic profiles or a decrease in the stability of the ultimate carbocation intermediate, which is necessary for DNA adduct formation. nih.govnih.gov

Table 4: SAR Findings for Fluorinated DMBA Derivatives

| Compound | Observed Carcinogenic Activity | DNA Binding Level (Relative to DMBA) | Computational Rationale | Reference |

|---|---|---|---|---|

| 7,12-dimethylbenz[a]anthracene (DMBA) | Potent | 100% | Forms a stable bay-region diol-epoxide and corresponding carbocation. | nih.gov |

| 2-fluoro-7,12-dimethylbenz[a]anthracene | Noncarcinogenic | 5-10% | Fluorine at the 2-position likely hinders the necessary metabolic activation steps. | nih.gov |

| 5-fluoro-7,12-dimethylbenz[a]anthracene | Weakly carcinogenic | ~33-38% | Fluorine at the 5-position reduces, but does not eliminate, metabolic activation and DNA binding. | nih.gov |

Future Directions and Emerging Research Avenues for Benz a Anthracene, 7,12 Dimethyl 4 Fluoro

Systematic Exploration of Structure-Activity Relationships Governing Biological Outcomes

A critical avenue for future research is the systematic investigation of structure-activity relationships (SAR) for fluorinated DMBA analogues. Limited existing data indicates that the position of fluorine substitution dramatically influences biological activity. For instance, studies in SENCAR mice have shown that Benz(a)anthracene (B33201), 7,12-dimethyl-4-fluoro- possesses only weak tumor-initiating activity. nih.gov This contrasts sharply with the high carcinogenic potential of the parent compound, DMBA.

Future SAR studies should involve the synthesis and biological evaluation of a comprehensive series of monofluoro- and polyfluoro-DMBA derivatives. By strategically placing fluorine atoms at various positions on the aromatic rings, researchers can systematically probe the importance of different regions of the molecule for carcinogenic activity. Key questions to address include how fluorination at different sites affects:

Metabolic Activation: The conversion of PAHs to their ultimate carcinogenic forms often involves the formation of diol epoxides. nih.gov Fluorine substitution can block or alter the sites of metabolic oxidation.

DNA Adduct Formation: The binding of reactive metabolites to DNA is a critical initiating event in chemical carcinogenesis. researchgate.net SAR studies can reveal how fluorine substitution influences the efficiency and nature of DNA adduct formation.

Receptor Binding: The aryl hydrocarbon receptor (AhR) is known to play a role in mediating the toxic effects of some PAHs. researchgate.net Investigating the binding affinity of fluorinated analogues to AhR and other potential cellular targets will be crucial.

These investigations will allow for the development of predictive models, such as those using principal component analysis (PCA) and neural networks, to correlate specific structural features with carcinogenic potential. nih.gov

Table 1: Comparative Tumor-Initiating Activity of DMBA and its 4-Fluoro Analogue

| Compound | Dosing (nmol/mouse) | Tumor-Initiating Activity (papillomas/mouse) | Potency Relative to DMBA |

| 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) | ~10-100 | High (e.g., 9.5 at 100 nmol) nih.gov | Strong |

| Benz(a)anthracene, 7,12-dimethyl-4-fluoro- | 200 | 0.6 nih.gov | Weak |

| Benz(a)anthracene, 7,12-dimethyl-4-fluoro- | 10, 20 | No activity nih.gov | Inactive |

Development of Novel Synthetic Routes for Stereoselective Fluorinated Analogues

Advancing the understanding of SAR and metabolic pathways requires access to structurally precise molecules, including specific stereoisomers. The biological activity of PAH metabolites, particularly diol epoxides, is highly dependent on their stereochemistry. Future research must, therefore, focus on developing novel synthetic methodologies for the stereoselective synthesis of fluorinated DMBA analogues and their metabolites.

Current synthetic routes for fluorinated PAHs can be complex. epa.govacs.org Emerging strategies, such as biocatalytic approaches using engineered enzymes or antibody-catalyzed reactions, offer promising avenues for achieving high stereoselectivity in fluorinated compound synthesis. nih.govdocumentsdelivered.com These methods could be adapted to produce specific enantiomers of fluorinated DMBA dihydrodiols, which are key precursors to the ultimate carcinogenic diol epoxides. nih.govnih.gov The ability to generate enantiomerically pure fluorinated metabolites would be invaluable for dissecting the stereospecific interactions between these molecules and cellular macromolecules like DNA and enzymes.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of Benz(a)anthracene, 7,12-dimethyl-4-fluoro-, future studies should integrate multi-omics technologies. By comparing the cellular response to this weakly carcinogenic derivative with that of the potent parent compound DMBA, researchers can pinpoint the critical pathways perturbed during carcinogenesis.

Genomics and Transcriptomics: DNA sequencing and RNA-seq analysis can identify the specific gene mutations and alterations in gene expression profiles induced by each compound. This could reveal, for example, whether the 4-fluoro analogue fails to induce the same signature mutations in critical oncogenes or tumor suppressor genes that DMBA does.

Proteomics: Analyzing the entire protein complement of cells exposed to these compounds can uncover changes in protein expression, post-translational modifications, and protein-protein interactions. This would provide insight into the specific signaling pathways, such as those involving c-Myc or NF-κB which are affected by DMBA, that are either activated or not by the fluorinated derivative. researchgate.net

Metabolomics: Characterizing the full spectrum of small-molecule metabolites within a cell can reveal how Benz(a)anthracene, 7,12-dimethyl-4-fluoro- is metabolized and how it alters endogenous metabolic pathways compared to DMBA. This is particularly important for identifying the specific metabolic products responsible for toxicity and carcinogenesis. nih.gov

By integrating these multi-omics datasets, researchers can construct detailed models of the cellular response to these compounds, providing a comprehensive view of the mechanisms that are either triggered by DMBA or abrogated by the presence of the 4-fluoro substituent.

Investigation of Environmental Modulating Factors on Biological Activity and Fate

PAHs are environmental pollutants, and their biological effects can be influenced by a variety of environmental factors. researchgate.net Future research should investigate how such factors may modulate the activity and environmental fate of Benz(a)anthracene, 7,12-dimethyl-4-fluoro-. For example, co-exposure to other environmental contaminants, such as other PAHs or heavy metals, could potentially alter its metabolic pathways, leading to either detoxification or bioactivation.

Furthermore, dietary components have been shown to influence the carcinogenic effects of PAHs. frontiersin.org Studies exploring the impact of dietary antioxidants, such as flavonoids, on the metabolism and biological activity of the 4-fluoro derivative could provide insights into potential chemopreventive strategies. mdpi.com The environmental persistence and bioaccumulation potential of this fluorinated PAH also warrant investigation, as the strong carbon-fluorine bond may increase its stability and alter its environmental distribution compared to non-fluorinated PAHs.

Application in Mechanistic Studies of Chemical Carcinogenesis Progression

The attenuated biological activity of Benz(a)anthracene, 7,12-dimethyl-4-fluoro- makes it a valuable tool for dissecting the multi-stage process of chemical carcinogenesis. nih.gov DMBA is a powerful tumor initiator, but it can also influence later stages of cancer development. nih.govusp.br By using the 4-fluoro derivative as a minimally active counterpart, researchers can design experiments to isolate and study the specific molecular events associated with tumor initiation.

For example, the 4-fluoro compound could be used as a negative control in studies aimed at identifying the critical DNA adducts responsible for initiating mutations. By comparing the adduct profiles of DMBA and its 4-fluoro analogue, scientists could distinguish between adducts that are necessary for carcinogenesis and those that are not. Similarly, this compound could be used to probe non-genotoxic mechanisms of carcinogenesis. If the 4-fluoro derivative is found to be non-mutagenic but still capable of inducing other cellular changes, it could help to uncover initiation-independent roles of PAHs in tumor development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 7,12-dimethyl-4-fluoro-benz(a)anthracene, and how do fluorination methods impact yield and purity?

- Methodological Answer : Fluorination of benz(a)anthracene derivatives typically involves electrophilic substitution or halogen exchange reactions. For methyl-substituted analogs like 7,12-dimethyl-benz(a)anthracene, direct fluorination at the 4-position may require regioselective catalysts (e.g., boron trifluoride etherate) to avoid side reactions . Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients is critical to isolate the desired product. Monitor purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. What experimental models are most appropriate for assessing the carcinogenic potential of this compound?

- Methodological Answer : Use a tiered approach:

- In vitro : Ames test (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 liver homogenate) to evaluate mutagenicity .

- In vivo : Rodent models (e.g., CD-1 mice) for skin carcinogenicity studies. Apply 0.1–1 mg/kg doses topically twice weekly for 18–24 weeks, monitoring tumor incidence and latency . Include positive controls (e.g., benzo[a]pyrene) and solvent controls (avoid dodecane due to co-carcinogenic effects ).

Q. How should researchers design exposure protocols to minimize occupational hazards during handling?

- Methodological Answer :

- Engineering controls : Use Class I, Type B biological safety hoods for weighing and mixing .

- PPE : Wear Tyvek® suits, Viton® gloves, and NIOSH-approved N95 respirators .

- Decontamination : Employ wet cleanup methods with HEPA-filtered vacuums; avoid dry sweeping to prevent aerosolization .

- Air monitoring : Use real-time aerosol detectors (e.g., PID) to ensure airborne concentrations remain below OSHA’s 0.2 mg/m³ limit .

Advanced Research Questions

Q. How can conflicting carcinogenicity data from different solvent systems be resolved?

- Methodological Answer : Discrepancies often arise from solvent co-carcinogenicity. For example, dodecane enhances tumor yield in mice compared to toluene . To resolve contradictions:

- Standardize solvents (e.g., use acetone or dimethyl sulfoxide) across studies.

- Conduct comparative dose-response analyses with solvent-only controls.

- Apply multivariate statistical models (e.g., Cox proportional hazards) to isolate solvent effects from compound-specific carcinogenicity .

Q. What advanced analytical techniques are recommended for detecting metabolic byproducts of this compound in biological systems?

- Methodological Answer :

- Metabolite profiling : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Monitor for dihydrodiol and phenolic metabolites, which are common P450 oxidation products .

- Isotopic labeling : Adminstrate C-labeled 7,12-dimethyl-4-fluoro-benz(a)anthracene to track hepatic and renal excretion pathways via accelerator mass spectrometry (AMS) .

Q. How do structural modifications (methyl/fluoro groups) influence photophysical properties and reactivity?

- Methodological Answer :

- Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to assess electron density distribution and HOMO-LUMO gaps. Methyl groups at 7,12 positions enhance π-electron delocalization, while fluorine at C-4 increases electrophilicity .

- Experimental validation : Compare fluorescence quantum yields (using integrating sphere setups) and redox potentials (cyclic voltammetry) against unsubstituted benz(a)anthracene .

Q. What longitudinal study designs are optimal for evaluating chronic toxicity and organ-specific effects?

- Methodological Answer :

- Chronic exposure : Administer 0.05 mg/kg/day via oral gavage to Sprague-Dawley rats over 24 months.

- Endpoints : Histopathological analysis of liver (steatosis), kidneys (tubular necrosis), and lungs (adenomas).

- Biomarkers : Measure serum ALT/AST (liver function) and urinary β2-microglobulin (renal damage) monthly .

- Statistical power : Use Kaplan-Meier survival curves and log-rank tests to compare treatment vs. control groups (n ≥ 50 per cohort) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.